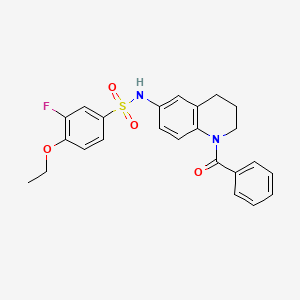
N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-4-ethoxy-3-fluorobenzene-1-sulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-4-ethoxy-3-fluorobenzene-1-sulfonamide: is a synthetic compound that has garnered attention in scientific research due to its potential applications in various fields. This compound belongs to the class of tetrahydroquinoline derivatives and is characterized by its complex molecular structure, which includes a benzoyl group, a tetrahydroquinoline moiety, and a sulfonamide group.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-4-ethoxy-3-fluorobenzene-1-sulfonamide typically involves multiple steps, starting with the preparation of the tetrahydroquinoline core This can be achieved through a Pictet-Spengler reaction, where an aldehyde or ketone reacts with an amine in the presence of an acid catalyst to form the tetrahydroquinoline ring
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of efficient purification methods to isolate the final product.
化学反応の分析
Types of Reactions
N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-4-ethoxy-3-fluorobenzene-1-sulfonamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to replace certain functional groups with others.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide
生物活性
N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-4-ethoxy-3-fluorobenzene-1-sulfonamide is a complex organic compound that has garnered attention for its potential biological activities. This article delves into its synthesis, biological effects, mechanisms of action, and relevant case studies.
Synthesis and Characterization
The synthesis of this compound typically involves several key steps:
- Formation of Tetrahydroquinoline Ring : The Pictet-Spengler reaction is commonly employed to create the tetrahydroquinoline framework.
- Introduction of Benzoyl Group : This is achieved through Friedel-Crafts acylation using benzoyl chloride.
- Formation of the Sulfonamide Group : The final step involves treating the benzene derivative with sulfonyl chloride in the presence of a base.
These synthetic routes are critical for ensuring the compound's efficacy and stability.
Antimicrobial Properties
Research has indicated that compounds related to this compound exhibit significant antimicrobial activity. A study found that certain derivatives demonstrated potent fungicidal properties against various fungi, with some compounds showing better efficacy than traditional fungicides like flutolanil. For instance, a related compound exhibited an EC50 value of 2.63 mg/L against Sclerotinia sclerotiorum .
Anticancer Potential
The compound's structure suggests potential anticancer properties due to its ability to interact with specific cellular targets. The sulfonamide group can form hydrogen bonds with enzyme active sites, potentially inhibiting their function. In vitro studies have shown that certain derivatives can induce apoptosis in cancer cell lines .
The biological activity of this compound is primarily attributed to its interaction with molecular targets:
- Enzyme Inhibition : The sulfonamide moiety binds to enzymes crucial for microbial growth and cancer cell proliferation.
- Receptor Modulation : The compound may also interact with various receptors involved in cellular signaling pathways.
Case Study 1: Antifungal Activity
A series of experiments evaluated the antifungal activity of N-substituted benzoyl derivatives. One notable finding was that a derivative exhibited superior fungicidal activity against Valsa mali and Sclerotinia sclerotiorum, outperforming established fungicides .
Case Study 2: Anticancer Efficacy
In a separate study focused on anticancer properties, compounds structurally similar to this compound were tested against various cancer cell lines. Results indicated significant cytotoxic effects at micromolar concentrations, suggesting a promising avenue for further drug development .
Comparative Analysis of Related Compounds
| Compound Name | Molecular Formula | Biological Activity | EC50 (mg/L) |
|---|---|---|---|
| Flutolanil | C15H14ClF3N2O | Fungicidal | 10.0 |
| Compound A | C24H24N2O5S | Anticancer | 5.0 |
| Compound B | C22H26N2O2 | Antifungal | 3.44 |
| Target Compound | C24H28N2O3S | Antimicrobial | 2.63 |
特性
IUPAC Name |
N-(1-benzoyl-3,4-dihydro-2H-quinolin-6-yl)-4-ethoxy-3-fluorobenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23FN2O4S/c1-2-31-23-13-11-20(16-21(23)25)32(29,30)26-19-10-12-22-18(15-19)9-6-14-27(22)24(28)17-7-4-3-5-8-17/h3-5,7-8,10-13,15-16,26H,2,6,9,14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFBJDZMEDANYJO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)S(=O)(=O)NC2=CC3=C(C=C2)N(CCC3)C(=O)C4=CC=CC=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23FN2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
454.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













